![molecular formula C22H24N4O4S B3221446 N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1207010-12-5](/img/structure/B3221446.png)
N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide
Overview
Description
N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide, also known as PMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMSB is a sulfonamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In
Scientific Research Applications
Antifungal Activity
Compounds with a similar structure, specifically pyridazine derivatives, have shown good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica . This suggests that your compound might also have potential antifungal applications.
Agricultural Science
Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Antitumor Agents
Some pyridazine derivatives are known to act as antitumor agents . While this is not directly related to your compound, it suggests a potential area of research.
Insecticides
Pyridazine derivatives have also been used as insecticides , indicating another potential application for your compound.
Herbicides
Some pyridazine derivatives are used as herbicides , which suggests that your compound might also have potential in this area.
Anti-inflammatory Agents
Pyridazine derivatives have been used as anti-inflammatory agents . This suggests that your compound might have potential anti-inflammatory properties.
Mechanism of Action
Target of Action
The compound, also known as 2-methyl-N-[4-({2-[(6-phenylpyridazin-3-yl)oxy]ethyl}sulfamoyl)phenyl]propanamide, is a derivative of pyridazinone . Pyridazinone derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a range of biological targets and physiological effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities , suggesting that they may have multiple molecular and cellular effects.
properties
IUPAC Name |
2-methyl-N-[4-[2-(6-phenylpyridazin-3-yl)oxyethylsulfamoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-16(2)22(27)24-18-8-10-19(11-9-18)31(28,29)23-14-15-30-21-13-12-20(25-26-21)17-6-4-3-5-7-17/h3-13,16,23H,14-15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGGZKDSCOZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)phenyl)isobutyramide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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